

# "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" potential research applications

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## Compound of Interest

**Compound Name:** Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate  
**CAS No.:** 2378501-27-8  
**Cat. No.:** B2426970

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## Technical Guide: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

### Advanced Scaffold for Kinase & PDE Inhibitor Synthesis

#### Executive Summary

**Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate** (CAS: 2378501-27-8) is a highly functionalized aromatic ester used primarily as a building block in the development of small-molecule therapeutics. Its specific substitution pattern—combining an electron-donating ethoxy group, a sterically demanding methyl group, and a reducible nitro group—makes it an ideal precursor for polysubstituted anilines and benzamides. These motifs are critical in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Phosphodiesterase (PDE) inhibitors, where the molecule serves as a "tail" moiety to tune solubility and binding affinity.

#### Chemical Profile & Structural Analysis

The compound exhibits a unique 1,2,4,5-substitution pattern on the benzene ring, creating a "push-pull" electronic system that dictates its reactivity.

Property	Specification
IUPAC Name	Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
CAS Number	2378501-27-8
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>5</sub>
Molecular Weight	253.25 g/mol
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups	[1][2][3][4][5][6][7][8][9] • Nitro (-NO <sub>2</sub> ): Latent amine for coupling. • Ethyl Ester (-COOEt): Electrophile for amidation/cyclization. • Ethoxy (-OEt): H-bond acceptor/solubility enhancer. • Methyl (-CH <sub>3</sub> ): Steric lock (conformation control).

## Structural Reactivity Logic

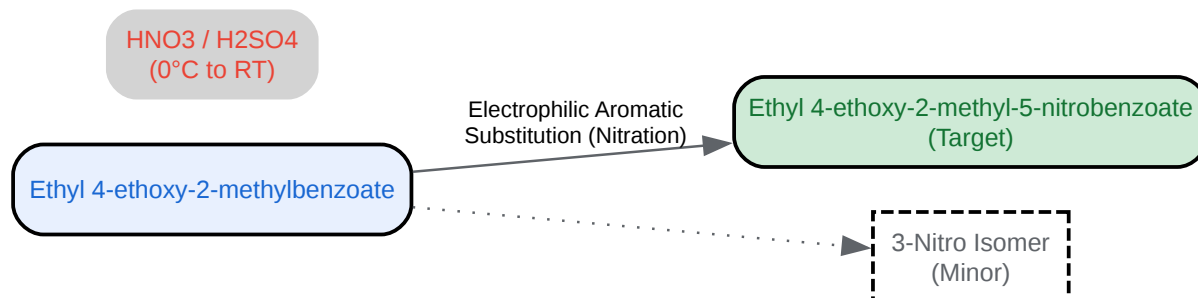
- **Regioselectivity of Formation:** The 5-nitro position is thermodynamically favored during synthesis (nitration) because it is reinforced by the directing effects of both the 4-ethoxy group (ortho-directing) and the 2-methyl group (para-directing). Position 3 is sterically occluded.
- **Orthogonal Protection:** The nitro group serves as a "masked" amine, stable to acidic/basic hydrolysis conditions that might affect the ester, allowing for selective manipulation of the C1-terminus before activating the C5-terminus.

## Synthetic Pathways & Methodology

The utility of this compound lies in its transformation into Ethyl 5-amino-4-ethoxy-2-methylbenzoate, a "privileged structure" for drug discovery.

## Pathway A: Synthesis of the Core Scaffold

The synthesis typically proceeds via the nitration of ethyl 4-ethoxy-2-methylbenzoate.

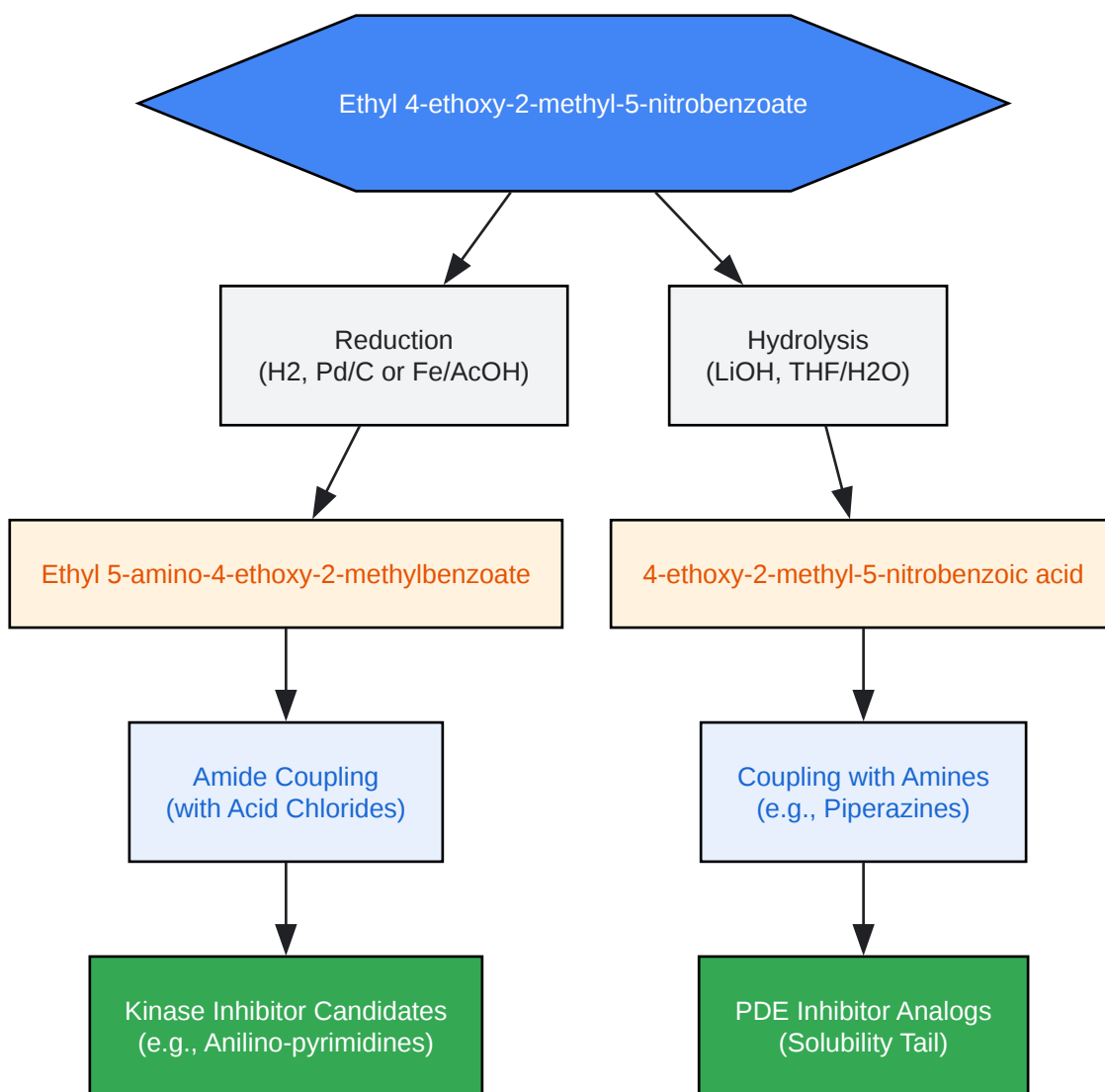


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Figure 1: Regioselective nitration pathway driven by the cooperative directing effects of ethoxy and methyl groups.

## Pathway B: Divergent Application Workflows

Once synthesized, the compound splits into two primary application streams: Amide Coupling (for enzyme inhibitors) and Cyclization (for heterocyclic cores).



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Figure 2: Divergent synthetic workflows transforming the scaffold into bioactive drug classes.

## Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and high yield, the following protocols utilize standard purification checkpoints.

### Protocol 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the nitro group to an amine without defluorination or ester hydrolysis.

- Preparation: Dissolve 10 mmol of **Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate** in 50 mL of Ethanol/THF (1:1).
- Catalyst: Add 10 wt% Pd/C (50% wet). Safety Note: Keep under inert atmosphere to prevent ignition.
- Reaction: Purge with H<sub>2</sub> gas (balloon pressure) and stir vigorously at Room Temperature (RT) for 4–6 hours.
- Monitoring: Check TLC (Hexane/EtOAc 2:1). The starting material (R<sub>f</sub> ~0.6) should disappear, and a fluorescent amine spot (R<sub>f</sub> ~0.3) should appear.
- Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
- Validation: <sup>1</sup>H NMR should show the disappearance of the aromatic proton shift associated with the nitro-deshielding effect and the appearance of a broad -NH<sub>2</sub> singlet around 3.5–5.0 ppm.

## Protocol 2: Saponification (Ester Hydrolysis)

Objective: Isolate the free acid for downstream amide coupling.

- Dissolution: Dissolve the ester in THF/Water (3:1).
- Base Addition: Add LiOH·H<sub>2</sub>O (2.5 equiv) at 0°C.
- Reaction: Warm to RT and stir for 12 hours.
- Workup: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid often precipitates. Filter and dry.
- Checkpoint: The product should be soluble in aqueous NaHCO<sub>3</sub> (effervescence), confirming the acid functionality.

## Research Applications in Drug Discovery[11]

### A. Tyrosine Kinase Inhibitors (TKIs)

The 5-amino-4-ethoxy-2-methylbenzoate derivative mimics the "tail" section of several EGFR and VEGFR inhibitors.

- Mechanism: The aniline nitrogen attacks the C4-position of a quinazoline or pyrimidine core (e.g., via S<sub>N</sub>Ar).
- Role of Substituents:
  - 4-Ethoxy: Extends into the solvent-exposed region of the ATP binding pocket, improving solubility.
  - 2-Methyl: Induces a twist in the biaryl bond, potentially improving selectivity by locking the conformation active against specific mutations (e.g., T790M).

## B. PDE5 Inhibitor Development

Analogues of Vardenafil and Sildenafil often utilize alkoxy-substituted benzenesulfonyl groups. While this compound is a benzoate (not a sulfonate), it serves as a bioisostere precursor.

- Application: The acid form can be coupled with piperazines to create the "head" group of PDE inhibitors, targeting cGMP hydrolysis sites.

## References

- PubChem Compound Summary. "**Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate** (CID 141478980)". National Center for Biotechnology Information. [\[Link\]](#)
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- ChemSrc. "Patent US6265418 B1: Propionic acid derivatives and their use as VLA-4 antagonists". ChemSrc Patent Database. [\[Link\]](#)

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## Sources

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- 3. 35288-46-1|2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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